molecular formula C17H22N2O3 B11029633 5,5-dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]dihydrofuran-2(3H)-one

5,5-dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]dihydrofuran-2(3H)-one

Cat. No.: B11029633
M. Wt: 302.37 g/mol
InChI Key: PFNLSSFOWOBLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]dihydrofuran-2(3H)-one is a bicyclic lactone featuring a dihydrofuran-2(3H)-one core substituted with a 5,5-dimethyl group and a 4-phenylpiperazine carbonyl moiety.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

5,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)oxolan-2-one

InChI

InChI=1S/C17H22N2O3/c1-17(2)14(12-15(20)22-17)16(21)19-10-8-18(9-11-19)13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3

InChI Key

PFNLSSFOWOBLHH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)N2CCN(CC2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]dihydrofuran-2(3H)-one typically involves the following steps:

    Formation of the Dihydrofuran Ring: The dihydrofuran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or a keto-ester.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbonyl carbon on the dihydrofuran ring.

    Final Coupling and Purification: The final product is obtained through coupling reactions and subsequent purification steps, such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl₂), can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurological functions . The dihydrofuran ring may also play a role in stabilizing the compound’s interaction with these receptors.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural features of analogous dihydrofuran-2(3H)-one derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Position 4 Key Structural Differences
5,5-Dimethyl-4-(3-oxobutyl)dihydrofuran-2(3H)-one C₁₀H₁₆O₃ 184.23 3-oxobutyl Aliphatic ketone side chain
3-(Cyclopropylmethoxy)-4-hydroxy-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)dihydrofuran-2(3H)-one C₁₇H₂₂O₆S 354.42 Cyclopropylmethoxy, hydroxy, methylsulfonylphenyl Bulky sulfonyl and ether groups
rac-4-[(3,4-dimethoxyphenyl)(hydroxy)methyl]-3-(3,4,5-trimethoxybenzyl)dihydrofuran-2(3H)-one C₂₄H₃₀O₈ 446.49 Aryl-hydroxy and trimethoxybenzyl groups Complex aromatic substitution
Target Compound: 5,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]dihydrofuran-2(3H)-one (inferred) ~C₁₈H₂₃N₃O₃ ~329.40 4-phenylpiperazine carbonyl Nitrogen-rich heterocyclic substituent

Key Observations :

  • The target compound’s 4-phenylpiperazine carbonyl group distinguishes it from aliphatic (e.g., 3-oxobutyl) or sulfonyl/aryl substituents in analogs.
  • The methylsulfonylphenyl group in the compound introduces steric bulk and electron-withdrawing properties, contrasting with the electron-rich phenylpiperazine in the target .

Physicochemical Properties

  • Polarity : The phenylpiperazine carbonyl group increases polarity relative to 3-oxobutyl () but reduces it compared to sulfonyl-containing derivatives ().
  • Solubility : Aliphatic derivatives (e.g., 3-oxobutyl) may exhibit higher lipophilicity, while sulfonyl and aryl groups () enhance water solubility via hydrogen bonding .
  • Stability : The phenylpiperazine group may render the target compound susceptible to oxidative degradation, whereas methylsulfonyl () or trimethoxybenzyl () groups improve stability .

Pharmacological Implications

  • Receptor Affinity : The phenylpiperazine moiety is associated with affinity for serotonin (5-HT) and dopamine receptors, suggesting CNS applications. This contrasts with sulfonyl-containing analogs (), which are linked to COX-2 inhibition .
  • Bioactivity : Aryl-hydroxy derivatives () exhibit antioxidant properties, while aliphatic ketones () may lack targeted bioactivity .

Stability and Degradation

  • Thermal Stability : Methylsulfonyl () and trimethoxybenzyl () groups enhance thermal stability, whereas the phenylpiperazine’s tertiary amines may promote hygroscopicity .
  • Oxidative Degradation: The target compound’s piperazine ring is prone to oxidation, necessitating stabilizers in formulations—a challenge less pronounced in aliphatic analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.